molecular formula C18H10BrF6N5O2 B13954703 3-(3,5-Bis-trifluoromethyl-phenyl)-N-[4-bromo-2-(1H-tetrazol-5-yl)-phenyl]-3-oxo-propionamide

3-(3,5-Bis-trifluoromethyl-phenyl)-N-[4-bromo-2-(1H-tetrazol-5-yl)-phenyl]-3-oxo-propionamide

Cat. No.: B13954703
M. Wt: 522.2 g/mol
InChI Key: UYFNGIHWXFYURC-UHFFFAOYSA-N
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Description

3-(3,5-Bis-trifluoromethyl-phenyl)-N-[4-bromo-2-(1H-tetrazol-5-yl)-phenyl]-3-oxo-propionamide is a complex organic compound characterized by the presence of trifluoromethyl, bromo, and tetrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Bis-trifluoromethyl-phenyl)-N-[4-bromo-2-(1H-tetrazol-5-yl)-phenyl]-3-oxo-propionamide typically involves multiple steps:

    Formation of the 3,5-Bis-trifluoromethyl-phenyl group: This can be achieved through the reaction of 3,5-bis(trifluoromethyl)aniline with appropriate reagents.

    Introduction of the bromo and tetrazolyl groups:

    Coupling reactions: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Bis-trifluoromethyl-phenyl)-N-[4-bromo-2-(1H-tetrazol-5-yl)-phenyl]-3-oxo-propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The bromo and trifluoromethyl groups can participate in substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3,5-Bis-trifluoromethyl-phenyl)-N-[4-bromo-2-(1H-tetrazol-5-yl)-phenyl]-3-oxo-propionamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be useful in the development of advanced materials with specific electronic or optical characteristics.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-(3,5-Bis-trifluoromethyl-phenyl)-N-[4-bromo-2-(1H-tetrazol-5-yl)-phenyl]-3-oxo-propionamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and bromo groups may enhance the compound’s binding affinity and specificity, while the tetrazolyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(trifluoromethyl)phenylboronic acid: This compound shares the trifluoromethyl groups but lacks the bromo and tetrazolyl functionalities.

    3,4’-Bis(trifluoromethyl)benzanilide: Similar in having trifluoromethyl groups but differs in the overall structure and functional groups.

Uniqueness

3-(3,5-Bis-trifluoromethyl-phenyl)-N-[4-bromo-2-(1H-tetrazol-5-yl)-phenyl]-3-oxo-propionamide is unique due to the combination of trifluoromethyl, bromo, and tetrazolyl groups in a single molecule. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C18H10BrF6N5O2

Molecular Weight

522.2 g/mol

IUPAC Name

3-[3,5-bis(trifluoromethyl)phenyl]-N-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]-3-oxopropanamide

InChI

InChI=1S/C18H10BrF6N5O2/c19-11-1-2-13(12(6-11)16-27-29-30-28-16)26-15(32)7-14(31)8-3-9(17(20,21)22)5-10(4-8)18(23,24)25/h1-6H,7H2,(H,26,32)(H,27,28,29,30)

InChI Key

UYFNGIHWXFYURC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C2=NNN=N2)NC(=O)CC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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